5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid
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Overview
Description
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H7N3O2. This compound features a pyrazole ring fused to a pyridine ring, making it part of the broader class of N-heterocyclic compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanopyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-phenylpyrazole share structural similarities with 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid.
Pyridine derivatives: Compounds such as 2-pyridinecarboxylic acid and 4-pyridinecarboxylic acid are structurally related.
Uniqueness
What sets this compound apart is its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJETWDYQQOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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